1-Phenylbutane-1-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-phenylbutane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 |
InChI Key |
AZPXVXMDTDJETJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S |
Origin of Product |
United States |
Significance of Aryl Substituted Butanethiols in Contemporary Organic Chemistry
Aryl-substituted butanethiols, a class of organosulfur compounds, hold a significant position in modern organic chemistry due to their versatile reactivity and wide-ranging applications. The presence of both an aryl group and a thiol functional group imparts unique chemical properties, making them valuable intermediates in the synthesis of more complex molecules. The thiol (-SH) group is known for its nucleophilicity and its ability to form carbon-sulfur bonds, which are integral to many biologically active compounds and materials.
The reactivity of these compounds is influenced by the substitution pattern on the aryl ring. Electron-donating groups can enhance the nucleophilicity of the thiol, while electron-withdrawing groups can increase its acidity. acs.org This tunability allows for their use in a variety of chemical transformations, including nucleophilic substitution and addition reactions. For instance, aryl-substituted thiols are employed in the synthesis of thioethers, which are important structural motifs in many pharmaceutical and agrochemical compounds. theaic.org The strategic placement of substituents on the butane (B89635) chain also plays a crucial role in directing the outcome of chemical reactions.
The study of aryl-substituted butanethiols contributes to the broader understanding of organosulfur chemistry. Research in this area often focuses on developing new synthetic methodologies, exploring their reactivity in catalytic processes, and investigating their potential applications in materials science and medicinal chemistry. The insights gained from these studies are crucial for the design and synthesis of novel functional molecules with desired properties.
Current Research Landscape and Emerging Trends for Thiol Derivatives
Direct Synthesis Strategies for 1-Phenylbutane-1-thiol
Direct synthesis methods aim to introduce the thiol (-SH) functionality in a single key step onto a C4 phenyl-substituted chain. These strategies are often valued for their efficiency and atom economy.
Catalytic Hydrothiolation Approaches for Phenylbutane Scaffolds
Catalytic hydrothiolation involves the addition of a hydrogen-sulfur bond across a carbon-carbon double bond. For the synthesis of this compound, the logical precursor is an isomeric mixture of phenylbutene, primarily 1-phenyl-1-butene. The reaction's regioselectivity—whether it follows a Markovnikov or anti-Markovnikov pattern—is a critical factor controlled by the choice of catalyst.
Markovnikov Addition : To produce the target compound, this compound, a Markovnikov addition is required. In this process, the hydrogen atom adds to the less substituted carbon of the double bond (C2), and the thiol group adds to the more substituted, benzylic carbon (C1). Gallium triflate (Ga(OTf)₃) has been shown to be an effective catalyst for the Markovnikov hydrothiolation of unactivated alkenes. google.com The reaction is often promoted by a Brønsted acid co-catalyst like trifluoroacetic acid (TFA). google.com The mechanism involves the activation of the alkene by the Lewis acidic gallium catalyst, facilitating the nucleophilic attack of the thiol at the more stable benzylic carbocation intermediate.
Anti-Markovnikov Addition : In contrast, radical-based or certain transition-metal-catalyzed hydrothiolations can lead to the anti-Markovnikov product, 1-phenylbutane-2-thiol, which is not the target compound. Thiol-ene "click" chemistry, often initiated photochemically or with a radical initiator, typically yields the anti-Markovnikov adduct. rsc.org
Table 1: Catalytic Systems for Hydrothiolation of Alkenes
| Catalyst System | Precursor | Expected Product | Selectivity | Reference |
|---|---|---|---|---|
| Ga(OTf)₃ / TFA | 1-Phenyl-1-butene | This compound | Markovnikov | google.com |
| Rhodium Complexes (e.g., Wilkinson's Catalyst) | 1-Phenyl-1-butene | Varies with ligand/conditions | Regioselectivity can be controlled | escholarship.org |
| Photochemical Radical Initiator | 1-Phenyl-1-butene | 1-Phenylbutane-2-thiol | Anti-Markovnikov | rsc.org |
Nucleophilic Substitution Routes to Thiol Functionality
Nucleophilic substitution is a cornerstone of organic synthesis and provides a robust route to this compound. This approach typically involves the reaction of a sulfur-based nucleophile with a 1-phenylbutyl substrate bearing a suitable leaving group (e.g., a halide) at the C1 position, such as 1-bromo-1-phenylbutane.
The mechanism of this reaction can be either Sₙ1 or Sₙ2. utexas.edumasterorganicchemistry.com Given that the substrate is a secondary benzylic halide, both pathways are possible and compete depending on the reaction conditions. masterorganicchemistry.com
Sₙ2 Pathway : A strong, anionic nucleophile in a polar aprotic solvent favors the Sₙ2 mechanism, which proceeds with an inversion of stereochemistry if the starting material is chiral. utexas.edu
Sₙ1 Pathway : Conditions that favor carbocation formation, such as a polar protic solvent and a weaker nucleophile, promote the Sₙ1 mechanism, which would lead to a racemic mixture of the product from a chiral starting material. masterorganicchemistry.com
Common sulfur nucleophiles include:
Sodium Hydrosulfide (NaSH) : This reagent directly provides the sulfhydryl group. It is a straightforward method, though it can be complicated by the formation of the corresponding sulfide as a byproduct.
Thiourea (B124793) : This classic method involves reacting the alkyl halide with thiourea to form a stable isothiouronium salt. Subsequent hydrolysis of this salt, typically under basic conditions, liberates the desired thiol. rsc.org This two-step process often provides cleaner products and avoids the dialkylation side products seen with NaSH.
Indirect Synthesis and Derivatization Approaches
Indirect methods involve the synthesis of a key intermediate that is then converted to the final thiol product. These multi-step sequences offer flexibility and can be essential for achieving specific stereochemical outcomes.
Synthesis of Key Phenylbutane Precursors for Thiolation
The success of the direct synthesis strategies outlined above hinges on the availability of suitable precursors.
1-Phenyl-1-butene : This alkene precursor for hydrothiolation can be synthesized via the acid-catalyzed isomerization of its less stable isomer, 1-phenyl-2-butene. The thermodynamic driving force for this isomerization is the formation of a double bond conjugated with the phenyl ring.
1-Halo-1-phenylbutane : The precursor for nucleophilic substitution, such as 1-bromo-1-phenylbutane or 1-chloro-1-phenylbutane, can be prepared through several methods. One common route is the electrophilic addition of HBr or HCl to 1-phenyl-1-butene. Another method is the radical halogenation of n-butylbenzene at the benzylic position using a reagent like N-bromosuccinimide (NBS) under UV irradiation.
Strategic Derivatization of Phenylbutane Frameworks to Introduce Thiol Groups
This strategy involves starting with a phenylbutane molecule containing a different functional group and converting it into a thiol. A prominent example is the conversion of an alcohol to a thiol.
One effective method involves reacting 1-phenylbutan-1-ol with thioacetic acid. This reaction can form an S-thioester, which is a stable and less odorous precursor to the thiol. masterorganicchemistry.com The thioester can then be cleanly hydrolyzed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to yield this compound. masterorganicchemistry.com This approach is advantageous as it avoids the often harsh conditions or problematic side reactions of other methods.
Enantioselective and Stereocontrolled Synthesis of Chiral Phenylbutane Thiols
The C1 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Asymmetric synthesis is crucial for accessing these enantiomers in pure form, which is often required in pharmaceutical and biological applications. gd3services.com
Several strategies can be employed:
Asymmetric Hydrothiolation : The hydrothiolation of 1-phenyl-1-butene can be rendered enantioselective by using a chiral transition metal catalyst. For instance, rhodium complexes paired with chiral bisphosphine ligands can control the facial selectivity of the thiol addition, leading to an enantiomerically enriched product. escholarship.org
Kinetic Resolution : A racemic mixture of this compound can be resolved. This is often achieved through acylative kinetic resolution using a chiral catalyst and an acylating agent. thieme-connect.com The catalyst selectively acylates one enantiomer of the thiol faster than the other, allowing for the separation of the unreacted thiol enantiomer from the newly formed thioester. thieme-connect.com
Substitution on Chiral Precursors : A highly effective method for synthesizing enantiomerically pure tertiary benzylic thiols involves the deprotonation of a chiral S-benzylic thiocarbamate. beilstein-journals.orgnih.gov The resulting lithiated species is configurationally stable and reacts with electrophiles with a high degree of stereocontrol, typically inversion of configuration. nih.gov While the direct target is a secondary thiol, this methodology for creating chiral C-S bonds at a benzylic center is a powerful tool. Subsequent hydrolysis of the thiocarbamate yields the enantiopure thiol. beilstein-journals.org This approach offers a predictable and highly stereoselective route to chiral thiols. rsc.org
Table 2: Comparison of Enantioselective Synthesis Strategies
| Strategy | Key Reagents/Catalysts | Stereochemical Control Mechanism | Potential Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Hydrothiolation | 1-Phenyl-1-butene, Thiol, Chiral Rh-phosphine complex | Enantiofacial selection by chiral catalyst | Enantioenriched this compound | escholarship.org |
| Kinetic Resolution | Racemic this compound, Chiral organocatalyst, Acyl anhydride | Different reaction rates for each enantiomer | One enantiomer of the thiol and the thioester of the other | thieme-connect.com |
| Chiral Auxiliary / Substrate Control | Chiral S-1-phenylbutyl thiocarbamate, Strong base (e.g., s-BuLi), Electrophile | Configurationally stable α-thio carbanion with stereospecific reaction | Enantiopure tertiary thiols (principle adaptable) | beilstein-journals.orgnih.gov |
Biocatalytic Pathways for Chiral Thiol Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. While specific research on the biocatalytic synthesis of this compound is not extensively documented, analogous enzymatic transformations of structurally similar compounds provide a strong basis for potential biocatalytic routes.
A pertinent example is the asymmetric synthesis of (S)-3-amino-1-phenylbutane from 4-phenyl-2-butanone using a multi-enzymatic cascade system. nih.govresearchgate.netmdpi.comtdx.cat This process typically involves a transaminase (TA) to introduce the chiral amine group. To overcome the unfavorable thermodynamic equilibrium of the transamination reaction, a pyruvate (B1213749) decarboxylase (PDC) is often coupled to the system to remove the pyruvate byproduct. nih.govmdpi.com
By analogy, a potential biocatalytic pathway to chiral this compound could involve the asymmetric reduction of a corresponding precursor, such as 1-phenylbutane-1-thione, using a ketoreductase (KRED) or a related oxidoreductase. Alternatively, a chemoenzymatic approach could be employed, such as the kinetic resolution of racemic this compound using a lipase, like Candida antarctica Lipase B (CALB), which has been shown to be effective in the resolution of thiol analogues of secondary alcohols. acs.org
Detailed studies on the biocatalytic production of the analogous (S)-3-amino-1-phenylbutane have demonstrated the feasibility of achieving high conversion and enantiomeric excess. For instance, the use of transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA) in a cascade with pyruvate decarboxylase has yielded promising results. nih.govmdpi.com
Table 1: Biocatalytic Asymmetric Synthesis of (S)-3-amino-1-phenylbutane from 4-phenyl-2-butanone (Illustrative data based on analogous amine synthesis)
| Transaminase | Co-enzyme System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| CviTA | PDC | 30 | >60 | ~90 | nih.govmdpi.com |
| VflTA | PDC | 30 | >60 | ~90 | nih.govmdpi.com |
These findings suggest that a screening of various oxidoreductases or lipases could identify a suitable biocatalyst for the efficient and highly enantioselective synthesis of (R)- or (S)-1-phenylbutane-1-thiol. The development of such a biocatalytic process would offer a green and sustainable alternative to traditional chemical methods.
Asymmetric Organocatalytic and Transition Metal-Catalyzed Methods
In addition to biocatalysis, asymmetric organocatalysis and transition metal-catalyzed reactions represent state-of-the-art methods for the synthesis of chiral compounds, including thiols.
Organocatalytic Kinetic Resolution:
A powerful strategy for obtaining enantioenriched secondary thiols is through the kinetic resolution of a racemic mixture. Organocatalysis has been successfully applied to this end, demonstrating high selectivity under mild conditions. beilstein-journals.orgnih.gov A notable example is the kinetic resolution of secondary thiols through the synergistic desymmetrization of a prochiral anhydride. nih.gov This method has been shown to resolve a variety of secondary thiols with high selectivity factors.
While specific data for this compound is not available, the results from the kinetic resolution of other secondary thiols using a chiral organocatalyst highlight the potential of this approach. For instance, the resolution of 1-phenylethanethiol, a close structural analog, can be envisioned with high efficiency.
Table 2: Organocatalytic Kinetic Resolution of Secondary Thiols (Illustrative data based on general methodology)
| Thiol Substrate | Organocatalyst | Selectivity Factor (S) | Enantiomeric Excess (ee, %) of Recovered Thiol | Reference |
| Racemic sec-thiol | Chiral Amine/Thiourea | 226 | >95 | nih.gov |
| Racemic Alcohols/Amines | Chiral Phosphoric Acids | - | High | beilstein-journals.org |
Transition Metal-Catalyzed Synthesis:
Transition metal catalysis offers a versatile platform for the formation of carbon-sulfur bonds. beilstein-journals.org Asymmetric variants of these reactions can provide access to chiral thiols and thioethers. For instance, the palladium-catalyzed coupling of aryl halides with a protected thiol source, followed by deprotection, is a common strategy. beilstein-journals.org The use of chiral ligands on the metal center can induce enantioselectivity in the C-S bond-forming step.
Recent advancements have also focused on cooperative catalysis, where a transition metal and a chiral organocatalyst work in concert. For example, an iron-catalyzed cooperative hydrogen atom transfer (cHAT) reaction using a chiral thiol has been shown to achieve the enantioselective hydrogenation of olefins. nih.gov Such a methodology could potentially be adapted for the asymmetric reduction of a suitable unsaturated precursor to yield chiral this compound.
While direct application to this compound synthesis requires further investigation, these advanced catalytic methodologies provide a clear roadmap for the development of efficient and highly stereoselective routes to this valuable chiral thiol.
Mechanistic Insights into Reactions Involving 1 Phenylbutane 1 Thiol
Fundamental Thiol Reactivity Mechanisms
Nucleophilic Addition Mechanisms (e.g., Thiol-ene and Thiol-yne Reactions)
The addition of thiols to unsaturated carbon-carbon bonds, known as thiol-ene and thiol-yne reactions, are powerful tools for C-S bond formation. rsc.org These reactions can proceed through two primary mechanistic pathways: a radical addition or a nucleophilic conjugate addition (Michael addition). acs.org
The nucleophilic pathway is typically catalyzed by a base, which deprotonates the thiol (RSH) to form a more nucleophilic thiolate anion (RS⁻). rsc.org This thiolate then attacks an electron-poor alkene or alkyne, such as an α,β-unsaturated carbonyl compound, at the β-position in a 1,4-conjugate addition. beilstein-journals.orgiitm.ac.in The resulting intermediate is subsequently protonated to yield the final thioether product. beilstein-journals.org The reaction is often highly efficient and can be performed under mild conditions, with water sometimes enhancing the reaction rate by facilitating the concerted addition through hydrogen bonding. iitm.ac.innih.gov The choice of solvent can have a pronounced effect on both the reaction rate and the stereochemistry of the products. iitm.ac.in
While specific studies on 1-Phenylbutane-1-thiol are scarce, research on related benzylic thiols provides valuable insight. For instance, the scandium-catalyzed enantioselective addition of benzylic thiols to α,β-unsaturated ketones has been demonstrated to proceed efficiently in water. researchgate.net The use of a chiral Lewis acid catalyst system allows for the control of stereochemistry, yielding products with high enantiomeric excess. The proposed mechanism involves the formation of a thiolate intermediate, and the presence of a base like pyridine (B92270) was found to be crucial, though it could also promote an undesired racemic background reaction. researchgate.net
The table below summarizes the results of the Sc-catalyzed conjugate addition of various benzylic thiols to α,β-unsaturated ketones, illustrating the substrate scope and enantioselectivity of this type of transformation.
Table 1: Enantioselective Conjugate Addition of Benzylic Thiols to α,β-Unsaturated Ketones researchgate.net
| Thiol Substrate | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzyl (B1604629) mercaptan | Chalcone | 94 | 90 |
| 4-Methoxybenzyl mercaptan | Chalcone | 96 | 91 |
| 4-Chlorobenzyl mercaptan | Chalcone | 92 | 88 |
| Benzyl mercaptan | 4'-Methylchalcone | 95 | 92 |
| Benzyl mercaptan | 4'-Methoxychalcone | 93 | 93 |
| Benzyl mercaptan | 4'-Chlorochalcone | 91 | 85 |
Thiol-yne reactions follow similar principles. The nucleophilic addition of a thiolate to an activated alkyne yields an alkenyl sulfide (B99878). nih.gov This reaction can be highly regioselective and stereoselective. iitm.ac.in A key feature of the thiol-yne addition is its modularity; the properties of the resulting vinyl sulfide can be tuned by changing the thiol, the alkyne, and the reaction conditions. iitm.ac.in The initial adduct can sometimes undergo a second addition, particularly under radical conditions, to form a dithioether. nih.govresearchgate.net
Radical-Mediated Pathways and Photoredox Catalysis
Radical-mediated pathways offer an alternative mechanism for thiol reactions, often initiated by light, heat, or a radical initiator. acs.org In the context of thiol-ene reactions, a thiyl radical (RS•) is generated, which then adds to an alkene. This addition typically proceeds with anti-Markovnikov selectivity to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain and form the thioether product. rsc.orgacs.orgnih.gov
Visible-light photoredox catalysis has emerged as a powerful method for generating thiyl radicals under mild conditions. mdpi.com In a common mechanism, a photocatalyst, such as a ruthenium or iridium complex, absorbs light and enters an excited state. nih.govmdpi.com This excited photocatalyst can then be reductively quenched by a thiol, generating a thiyl radical and the reduced form of the catalyst, which completes the catalytic cycle. mdpi.com This approach has been successfully applied to the hydrothiolation of a wide variety of olefins and alkynes with excellent yields. nih.govmdpi.com
A particularly relevant development is the merger of photoredox catalysis with organocatalysis, where a thiol itself acts as a catalyst. wikipedia.org In these systems, a photoexcited catalyst oxidizes the thiol catalyst to a thiyl radical. wikipedia.org This electrophilic thiyl radical is capable of abstracting a hydrogen atom from a C-H bond, such as the one at the benzylic position of an ether. wikipedia.org This hydrogen atom transfer (HAT) regenerates the thiol catalyst and produces a benzylic radical. This strategy is effective because the bond dissociation energies (BDEs) are favorable; for example, the S-H BDE of a catalyst like methyl 2-mercaptoacetate is around 87 kcal/mol, which is sufficient to cleave the α-C-H bond of benzyl methyl ether (BDE ≈ 86 kcal/mol). wikipedia.org The resulting benzylic radical can then be coupled with other radical species generated in the reaction, enabling direct C-H functionalization. wikipedia.org Given that this compound possesses a similar benzylic C-H bond, this catalytic approach is highly pertinent.
The table below showcases the scope of a photoredox-mediated coupling of benzylic ethers with Schiff bases, a reaction enabled by a thiol organocatalyst.
Table 2: Thiol-Catalyzed Photoredox Coupling of Benzylic Ethers and Schiff Bases
| Benzylic Ether | Schiff Base Partner | Thiol Catalyst | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran | N-Benzylidene-4-methoxyaniline | Methyl thioglycolate | 85 |
| 1,3-Dioxolane | N-Benzylidene-4-methoxyaniline | Methyl thioglycolate | 78 |
| Benzyl methyl ether | N-Benzylidene-4-methoxyaniline | Methyl thioglycolate | 91 |
| 4-Methylbenzyl methyl ether | N-Benzylidene-4-methoxyaniline | Methyl thioglycolate | 88 |
| Tetrahydrofuran | N-(4-Chlorobenzylidene)-4-methoxyaniline | Methyl thioglycolate | 75 |
| Tetrahydrofuran | N-Benzylidene-phenylamine | Methyl thioglycolate | 81 |
Furthermore, thiols can serve as precursors to carbon-centered radicals through a desulfurization process mediated by phosphites, expanding their role in radical-mediated C-C bond formation.
Thiol-Disulfide Exchange Processes and Equilibrium Considerations
Thiol-disulfide exchange is a fundamental reaction in which a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate. This process is crucial in biological systems for protein folding and maintaining redox homeostasis. The reaction is a nucleophilic substitution (SN2) at a sulfur atom and is reversible.
The kinetics and equilibrium of this exchange are highly dependent on several factors, most notably the pKa of the thiols involved and the stability of the disulfide bonds. The reactive species is the thiolate anion (RS⁻), which is a much stronger nucleophile than the protonated thiol (RSH). Consequently, the reaction rate is pH-dependent, as the concentration of the thiolate anion increases with pH. The relationship between the rate constant and the pKa of the attacking thiol is described by the Brønsted equation. Generally, a lower pKa means a higher concentration of thiolate at a given pH, but also a less nucleophilic thiolate due to the stabilizing effect of the electron-withdrawing groups that lower the pKa. The interplay of these factors means that the maximum rate constant for thiol-disulfide exchange is often observed when the pH is close to the pKa of the thiol.
The equilibrium position of a thiol-disulfide exchange reaction is determined by the relative reduction potentials of the two thiol/disulfide pairs. A thiol with a lower reduction potential (a stronger reducing agent) will tend to reduce a disulfide formed from a thiol with a higher reduction potential. This is directly related to the pKa values of the thiols and the structural stability of the disulfide bond (e.g., ring strain in cyclic disulfides).
Table 3: Representative Equilibrium Constants (Keq) for Thiol-Disulfide Exchange Reactions
| Reaction | Keq |
|---|---|
| DTTred + GSSG ⇌ DTTox + 2 GSH | 210 M |
| DTTred + Lip(S-S) ⇌ DTTox + Lip(SH)2 | 14.2 |
| Lip(SH)2 + MEox ⇌ Lip(S-S) + 2 MEred | 13.3 M |
| 2 MEred + GSSG ⇌ MEox + 2 GSH | 1.20 |
Catalytic Roles of this compound and Related Thiols
Thiol-Promoted Lewis Acid Catalysis in Organic Transformations
In certain catalytic systems, thiols can act as promoters or co-catalysts in conjunction with acids. This role is distinct from the thiol being the primary nucleophile. In cooperative catalysis, a Lewis acid and a Lewis base (such as a thiol) can work in concert to activate substrates. wikipedia.org The Lewis acid activates an electrophile, while the Lewis base activates a nucleophile or participates in the catalytic cycle in another capacity.
In other examples of cooperative catalysis, a Lewis acid may increase the acidity of a thiol, facilitating its deprotonation to generate the more reactive thiolate. This is particularly relevant in reactions catalyzed by N-heterocyclic carbenes (NHCs), where a Lewis acid like Cu(OTf)₂ can coordinate to both the substrate and the thiol, stabilizing intermediates and facilitating proton transfer steps. Similarly, boron-based Lewis acids like B(C₆F₅)₃ can form adducts with thiols, which plays a key role in the hydrothiolation of dienes. The formation of the B-S adduct drives the C-S coupling step of the reaction.
While the direct use of this compound as a promoter for Lewis acid catalysis is not extensively documented, the underlying principles of cooperative catalysis suggest its potential in such roles. The sulfur atom's lone pairs allow it to act as a Lewis base, coordinating to Lewis acids and influencing the reactivity of substrates in the reaction mixture.
Organocatalytic Applications of Thiol Structures
Thiols, including benzylic structures analogous to this compound, can function as organocatalysts in a variety of transformations. Their catalytic activity often stems from their ability to act as nucleophiles, proton donors, or radical precursors under specific reaction conditions.
A prominent application is in photoredox catalysis, as detailed in section 3.1.2. Here, the thiol is not a reactant that gets incorporated into the final product but a catalyst that enables a chemical transformation, such as C-H bond activation. wikipedia.org The catalytic cycle relies on the reversible oxidation of the thiol to a thiyl radical and its subsequent regeneration via hydrogen atom transfer. This allows for the functionalization of otherwise unreactive C-H bonds under very mild conditions.
Thiols also serve as catalysts for radical-chain additions. For example, they can catalyze the addition of aliphatic aldehydes to terminal alkenes, yielding ketones. In this process, the thiyl radical abstracts a hydrogen from the aldehyde to generate an acyl radical, which then adds to the alkene. A subsequent hydrogen transfer from the thiol to the resulting carbon-centered radical yields the product and regenerates the thiyl radical, propagating the chain.
In the context of asymmetric synthesis, chiral thiols are used as organocatalysts. For instance, ortho-mercaptophenols and related structures have been shown to be efficient catalysts for intramolecular Morita–Baylis–Hillman and Rauhut–Currier reactions. mdpi.com The catalytic activity is attributed to a multifunctional mechanism where the thiol acts as a nucleophilic Lewis base, while the acidic proton can participate in stabilizing intermediates. mdpi.com
The table below summarizes various organocatalytic applications where thiols or their derivatives play a key role.
Table 4: Organocatalytic Applications of Thiol Structures
| Reaction Type | Role of Thiol | Catalyst Example | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Benzylic C-H Arylation | Hydrogen Atom Transfer (HAT) Catalyst | Methyl thioglycolate | Generation of thiyl radical via photoredox catalysis, followed by HAT from substrate. | wikipedia.org |
| Aldehyde-Alkenes Addition | Radical Chain-Transfer Catalyst | Generic Thiol (RSH) | Thiyl radical abstracts aldehydic hydrogen to initiate the radical chain. | |
| Intramolecular Rauhut-Currier | Nucleophilic Catalyst | ortho-Mercaptophenol | Nucleophilic addition of thiolate to an enone, followed by intramolecular conjugate addition. | mdpi.com |
| Enantioselective Conjugate Addition | Nucleophilic Catalyst (Precursor) | Benzyl mercaptan | In situ formation of a chiral Lewis acid-thiolate complex that delivers the nucleophile. | researchgate.net |
Mechanistic Studies of Thiol Co-catalysis in Complex Systems
Thiol co-catalysis represents a critical area of mechanistic investigation, where thiols, including this compound, can significantly influence reaction pathways and outcomes in complex chemical systems. One prominent example is in metal-catalyzed hydrogen atom transfer (mHAT) reactions. chemrxiv.org In these systems, thiols are not merely passive spectators but active participants that can enhance reactivity and selectivity. chemrxiv.org
Mechanistic studies on iron-catalyzed cooperative hydrogen atom transfer (cHAT) for olefin hydrogenation have revealed the pivotal role of thiol co-catalysts. chemrxiv.org The data suggest that the thiol coordinates to the metal center, such as iron(II), which enhances its potency as a hydrogen-atom donor. chemrxiv.org The selectivity-determining step in such reactions is often the quenching of an alkyl radical intermediate by the coordinated thiol. chemrxiv.org This process leads to the formation of an iron(III)-thiolate complex, which exists in equilibrium with other species in the catalytic cycle. chemrxiv.org The ability to use chiral thiols to induce enantioselectivity in these hydrogenations underscores the intimate involvement of the thiol in the transition state of the enantio-determining step. chemrxiv.org This cooperative mechanism provides a pathway for the reduction of challenging olefins that are difficult to hydrogenate using traditional methods. chemrxiv.org
Furthermore, in the context of photoredox catalysis, thiols can act as crucial hydrogen atom transfer (HAT) agents. acs.org For instance, in the anti-Markovnikov hydroamination of olefins, an aryl thiol co-catalyst is used to reduce a nascent alkyl radical via HAT. This step regenerates the catalyst and produces a thiyl radical, which is then reduced by the photocatalyst to a thiolate, completing the catalytic cycle. acs.org The knowledge of reaction enthalpies, particularly the S-H bond dissociation energy (BDE), is critical for selecting the appropriate thiol for efficient and reversible hydrogen abstraction at chiral centers. researchgate.net
Reaction Kinetics and Thermodynamic Analysis of Thiol-Based Transformations
The kinetics and thermodynamics of reactions involving this compound are governed by the fundamental principles of thiol reactivity. Thiols participate in a variety of transformations, including nucleophilic additions, radical additions, and thiol-disulfide exchanges. nih.govwikipedia.org The rates of these reactions are influenced by factors that affect the reactivity of the attacking thiol, the stability of the leaving group, and the electrophilicity of the reaction partner. nih.gov
Thermodynamically, many thiol-based reactions, such as the thiol-ene reaction, are highly favorable, which provides a strong driving force. wikipedia.org The anti-Markovnikov addition of a thiol to an alkene, for example, is a synthetically valuable transformation with high yields and stereoselectivity. wikipedia.org Computational studies on the hydrothiolation of allylamine (B125299) with thiophenol show that both anti-Markovnikov and Markovnikov additions are exothermic reactions. acs.org However, the activation barriers for different pathways can vary significantly, dictating the kinetic product. acs.org In some radical-mediated processes, thermodynamic stereocontrol can be achieved, leading to the formation of the most stable alkane product, a feature not always attainable with standard catalytic hydrogenations. acs.org
Influence of Solvent and pH on Reaction Rates and Selectivity
The reaction environment, specifically the solvent and pH, exerts a profound influence on the kinetics and selectivity of transformations involving this compound.
Influence of pH: The acidity of the thiol group (defined by its pKa) is a key determinant of its reactivity. The deprotonated form, the thiolate anion (R-S⁻), is a significantly stronger nucleophile than the protonated thiol (R-SH). nih.gov Consequently, the rate of nucleophilic reactions involving thiols generally increases with pH, as a higher pH favors the formation of the more reactive thiolate species. nih.govrsc.org This trend continues until the pH approaches the thiol's pKa, beyond which the rate enhancement plateaus as the thiol becomes predominantly deprotonated. nih.gov For thiol-disulfide exchange reactions, the rate increases with pH up to the point where most of the attacking thiol is deprotonated. nih.gov However, the intrinsic reactivity of the thiolate itself can decline with decreasing pKa for structurally related thiols, illustrating a complex relationship between pKa, nucleophilicity, and reaction rate. nih.gov
Table 1: Illustrative Effect of pH on the Relative Rate of a Nucleophilic Thiol Reaction
| pH | Dominant Species | Expected Relative Rate | Rationale |
|---|---|---|---|
| 4.0 | R-SH | Low | Low concentration of the highly nucleophilic thiolate anion. |
| 7.0 | R-SH / R-S⁻ Mix | Moderate | Increased concentration of thiolate leads to a higher reaction rate. nih.gov |
| 9.0 | R-S⁻ | High | High concentration of the nucleophilic thiolate anion. nih.gov |
| 11.0 | R-S⁻ | High | Thiol is almost fully deprotonated; rate is maximal. nih.gov |
Influence of Solvent: The choice of solvent can dramatically alter reaction rates. libretexts.orgbyjus.com In reactions involving charged species, solvent polarity is a critical factor. For an Sₙ2 reaction where a negatively charged thiolate attacks a neutral substrate, a less polar solvent can sometimes increase the reaction rate. princeton.edu This is because a polar solvent would heavily stabilize the charge on the reactant thiolate, increasing the activation energy required to reach the transition state where the charge is more dispersed. princeton.edu Conversely, for reactions where the transition state is more polar than the reactants, a more polar solvent would accelerate the reaction. The ability of a solvent to form hydrogen bonds is also crucial; protic solvents like methanol (B129727) can hydrogen-bond with nucleophiles, reducing their reactivity compared to aprotic solvents like dimethylformamide (DMF). libretexts.org Studies on Michael-type reactions have shown that solvent choice has a pronounced effect on both the reaction rate and the stereochemistry of the products. acs.org
Identification of Rate-Determining Steps and Transition State Analysis
Identifying the rate-determining step (RDS), the slowest step in a multistep reaction, is fundamental to understanding and controlling a chemical transformation. libretexts.orglibretexts.org For reactions involving this compound, the RDS can vary depending on the specific reaction mechanism.
In many nucleophilic addition reactions of thiols to α,β-unsaturated carbonyl compounds (a Michael-type addition), the initial attack of the thiolate on the carbon-carbon double bond is the rate-limiting step. researchgate.net This is followed by a rapid protonation of the resulting enolate intermediate. researchgate.net Computational studies support this, indicating that a base-catalyzed process, where a proton is transferred away from the thiol to facilitate the nucleophilic attack, is essential for an efficient reaction. nih.gov
For other complex reactions, the RDS may differ. In certain iron-catalyzed hydrogenations co-catalyzed by a thiol, kinetic analysis points to the transfer of a hydride from a silane (B1218182) to the iron center as the likely rate-limiting step. chemrxiv.org In some electrochemical reactions mediated by TEMPO, kinetic studies revealed that the reversible dissociation of a TEMPO–N₃ complex into radicals precedes their addition across an alkene in the rate-determining step. nih.gov
Transition State Analysis: Understanding the structure and energy of the transition state is crucial for explaining reactivity and selectivity. Computational chemistry is a powerful tool for this analysis. nih.gov For the hydrothiolation of an alkene, calculations can map the potential energy surface and identify the transition state structures for different pathways (e.g., Markovnikov vs. anti-Markovnikov). acs.org These calculations reveal changes in bond lengths and atomic charges as the reactants progress towards the transition state. For instance, in the transition state of a thiol-ene reaction, the S-H bond is partially broken while a new S-C bond is beginning to form. acs.org Analysis of the transition state for thiol additions to unsaturated systems has shown that factors like steric hindrance and electronic effects from substituents can significantly influence the activation energy barrier, thereby affecting the reaction rate. nih.govpsu.edu
Table 2: Potential Rate-Determining Steps (RDS) in Thiol Reactions
| Reaction Type | Potential Rate-Determining Step | Supporting Evidence/Context |
|---|---|---|
| Michael Addition | Nucleophilic attack of thiolate on the alkene. researchgate.net | Kinetic studies show dependence on nucleophile concentration; computations support a high barrier for this step. nih.govresearchgate.net |
| Radical Thiol-Ene Reaction | Chain-transfer step (H-abstraction from thiol). wikipedia.org | Occurs when propagation (addition to alkene) is much faster than chain transfer. wikipedia.org |
| Fe/Thiol co-catalyzed Hydrogenation | Hydride transfer from silane to the iron catalyst. chemrxiv.org | Kinetic analysis points to this step preceding the involvement of the thiol. chemrxiv.org |
| Sₙ1/E1 Reaction of a Thiol Precursor | Formation of a carbocation intermediate. princeton.edupdx.edu | This is the slow, unimolecular ionization step characteristic of Sₙ1/E1 mechanisms. princeton.edu |
Theoretical and Computational Chemistry of 1 Phenylbutane 1 Thiol
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. rsc.orgnih.govnih.govresearchgate.netdergipark.org.tr For 1-Phenylbutane-1-thiol, DFT calculations can elucidate its molecular geometry, the nature of its frontier orbitals, and its electrostatic potential.
Molecular Geometry Optimization and Conformation
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For a flexible molecule like this compound, this involves exploring its conformational space to find the global energy minimum. The rotation around the C-C and C-S single bonds gives rise to various conformers.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Note: This data is representative and would be derived from a specific DFT calculation.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-S | 1.85 Å |
| S-H | 1.35 Å | |
| C-C (aromatic) | 1.40 Å (avg.) | |
| C-C (aliphatic) | 1.54 Å (avg.) | |
| Bond Angle | C-S-H | 96.5° |
| C-C-S | 110.2° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comwpmucdn.com
For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons, making the thiol group the primary site for nucleophilic attack. The LUMO is likely to be a π* orbital distributed over the phenyl ring, indicating that the aromatic system is the primary site for electrophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is representative and would be derived from a specific DFT calculation.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 eV |
| LUMO | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through various population analysis schemes and visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate a negative potential (electron-rich, attractive to electrophiles), while blue regions indicate a positive potential (electron-poor, attractive to nucleophiles).
For this compound, the MEP map would likely show a region of high negative potential (red) around the sulfur atom due to its lone pairs, confirming its nucleophilic character. The hydrogen atom of the thiol group would exhibit a positive potential (blue), making it susceptible to deprotonation. The phenyl ring would display a mixed potential, with the π-electron cloud creating a region of negative potential above and below the ring.
Computational Elucidation of Reaction Mechanisms and Energy Landscapes
Computational chemistry is invaluable for studying the step-by-step pathways of chemical reactions, identifying transition states, and calculating the energy changes that occur. rsc.orgnih.govresearchgate.netnih.govrsc.org
Activation Energy Barriers and Reaction Path Calculations
By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a key determinant of the reaction rate. researchgate.net Lower activation energies correspond to faster reactions.
For reactions involving this compound, such as its addition to an alkene (a thiol-ene reaction), DFT calculations can be used to model the reaction pathway. acs.org This would involve locating the transition state structure for the addition of the sulfur radical to the double bond or the nucleophilic attack of the thiolate on an electrophilic carbon. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. acs.org
Thermodynamics of Thiol-Involved Processes
For a process like the homolytic cleavage of the S-H bond in this compound to form a thiyl radical and a hydrogen atom, the bond dissociation energy (BDE) can be calculated. This value is crucial for understanding the molecule's behavior in radical reactions. Similarly, the pKa of the thiol group, which indicates its acidity, can be computationally estimated. nih.gov
Table 3: Predicted Thermodynamic Data for Reactions Involving this compound (Note: This data is representative and would be derived from a specific DFT calculation.)
| Process | Thermodynamic Quantity | Predicted Value (kcal/mol) |
|---|---|---|
| Homolytic S-H Cleavage | Bond Dissociation Energy (BDE) | ~85 |
| Thiol-ene addition to ethene | Reaction Enthalpy (ΔH) | ~-20 |
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound. Due to its structural flexibility, arising from the rotatable bonds in the butyl chain and the link to the phenyl group, this compound does not exist in a single, static conformation. Instead, it explores a complex conformational landscape, and MD simulations provide insights into this dynamic behavior at an atomic level.
MD simulations of molecules with similar structures, such as phenyl-substituted butanol derivatives, have revealed a complex potential energy surface with multiple local minima corresponding to different conformers. The energy barriers for interconversion between these states are typically in the range of 10 to 25 kJ/mol. For this compound, the key degrees of freedom would be the torsion angles along the butane (B89635) backbone and the rotation of the phenyl group relative to the chain. The simulations can map out the probability of finding the molecule in specific conformations under given conditions (e.g., in a solvent or at an interface).
The analysis of MD trajectories yields detailed information about conformational preferences. For instance, the orientation of the thiol (-SH) group relative to the phenyl ring and the alkyl chain is crucial for its chemical reactivity and interaction with other molecules or surfaces. Simulations can quantify the distribution of dihedral angles, revealing the most populated conformational states.
Beyond conformational analysis, MD simulations are instrumental in studying intermolecular interactions. The thiol group can act as both a hydrogen bond donor and a weak acceptor, while the phenyl ring can engage in π-π stacking and hydrophobic interactions. Simulations can elucidate how this compound interacts with solvent molecules, other solute molecules, or even biological targets like proteins. rsc.org For example, studies on the interaction of thiols with gold surfaces show how the molecule orients and binds, which is critical for applications in self-assembled monolayers. aip.orgkoreascience.kr The electrostatic interactions involving the sulfur atom are often found to be a directing force in these interactions. rsc.org
A hypothetical conformational analysis for this compound, derived from principles of MD simulations, is presented below. This table illustrates how simulation data can be summarized to compare the stability and geometry of different conformers.
| Conformer | Relative Energy (kJ/mol) | Population (%) | Key Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°) | Description |
|---|---|---|---|---|
| Anti | 0.0 | 65 | ~180 | Extended chain conformation, generally the most stable. |
| Gauche (+) | 3.8 | 17 | ~60 | Folded chain conformation. |
| Gauche (-) | 3.8 | 17 | ~-60 | Mirror image folded conformation. |
| Eclipsed | >20 | <1 | ~0, ~120 | High-energy transition state. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiol Analoguesnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific activity, such as biological potency, toxicity, or a physical property like odor. europa.eumdpi.com These models are essential in computational chemistry and drug discovery for predicting the activity of new, unsynthesized molecules and for providing mechanistic insights into the features that govern activity. biolscigroup.us For thiol-containing compounds, QSAR can be applied to understand and predict activities ranging from enzyme inhibition to sensory properties. benthamdirect.comresearchgate.net
A QSAR study involves calculating a set of numerical parameters, known as molecular descriptors, for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, including:
Steric properties: Molecular volume, surface area, and shape indices.
Electronic properties: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). biolscigroup.us
Hydrophobic properties: The logarithm of the partition coefficient (logP), which describes how the molecule distributes between an oily and an aqueous phase. nih.gov
Topological indices: Numerical values derived from the graph representation of the molecule. brieflands.com
Once calculated, these descriptors are used to build a mathematical model that relates them to the observed activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods for this purpose. nih.govbrieflands.com
For example, a 3D-QSAR study on a series of alkanethiols successfully created a model to predict their odor thresholds. researchgate.net The model revealed that the spatial arrangement of the molecule, particularly the shape and accessibility of the thiol group, was critical for its interaction with olfactory receptors. researchgate.net In another study on thiol-containing inhibitors of mycothiol (B1677580) biosynthesis, QSAR models (CoMFA and CoMSIA) highlighted the importance of steric, electrostatic, and hydrophobic fields in determining inhibitory activity. benthamdirect.com The models showed that bulky substituents in certain regions of the molecule decreased activity, while electronegative groups in other areas were beneficial. benthamdirect.com
The predictive power and robustness of a QSAR model are evaluated using statistical metrics. The coefficient of determination (R²) indicates how well the model fits the data, while the cross-validated coefficient (q² or Q²) assesses its predictive ability on new data. benthamdirect.combrieflands.com A high q² value is crucial to ensure the model is not simply "overfitting" the training data.
The table below summarizes hypothetical results from a QSAR study on a series of aromatic thiol analogues, illustrating how different molecular descriptors contribute to a predicted biological activity.
| Descriptor | Description | Coefficient | Interpretation of Contribution to Activity |
|---|---|---|---|
| logP | Hydrophobicity | +0.58 | Increased hydrophobicity enhances activity, suggesting interaction with a nonpolar binding site. nih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.25 | A lower LUMO energy (greater electron-accepting ability) enhances activity. nsf.gov |
| MR (R1) | Molar Refractivity of substituent at R1 | -0.15 | Bulky substituents at this position decrease activity, indicating steric hindrance. |
| q(S) | Partial charge on the Sulfur atom | +0.30 | A more positive partial charge on the sulfur atom is favorable for activity, suggesting an electrostatic interaction. rsc.org |
Model Statistics: R² = 0.89, q² = 0.75
Such QSAR models provide valuable guidelines for designing new thiol analogues with potentially improved activity by optimizing their structural and physicochemical properties. nih.gov
Advanced Analytical Methodologies for 1 Phenylbutane 1 Thiol
Chromatographic Techniques for Separation and Quantitation
Chromatography is a cornerstone for the separation and quantitative analysis of 1-phenylbutane-1-thiol. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer distinct advantages for thiol analysis.
HPLC is a versatile technique for the analysis of thiols, including those that are non-volatile or thermally labile. To enhance detection sensitivity and selectivity for thiols like this compound, which may not possess a strong chromophore, pre-column derivatization is often employed. researchgate.netrsc.org This process involves reacting the thiol with a fluorescent tag, rendering it detectable by a fluorescence detector. researchgate.netrsc.org
Several derivatizing agents are available, such as o-phthalaldehyde (B127526) (OPA) and various maleimide-based reagents. researchgate.netrsc.org For instance, derivatization with OPA in the presence of an amino acid facilitates the formation of a highly fluorescent isoindole derivative, which can then be separated on a reversed-phase HPLC column. researchgate.net Another approach uses fluorogenic reagents like 1,3,5,7-tetramethyl-8-phenyl-(2-maleimide) difluoroboradiaza-s-indacene, allowing for rapid derivatization and subsequent fast separation. nih.gov
The choice of detector is critical for achieving low detection limits. While UV-Vis detectors can be used, fluorescence detectors offer significantly higher sensitivity for derivatized thiols. researchgate.netrsc.orgnih.gov Electrochemical detectors also provide high selectivity and sensitivity for the analysis of thiols. waters.comwaters.com
Table 1: HPLC Parameters for Thiol Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase columns (e.g., C18) are commonly used for separating derivatized thiols. researchgate.net |
| Mobile Phase | Typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). diva-portal.org |
| Derivatizing Agent | o-phthalaldehyde (OPA), N-substituted maleimides, halogenobenzofurazans (e.g., SBD-F). researchgate.netrsc.orgnih.gov |
| Detector | Fluorescence Detector (FLD) for high sensitivity with derivatized thiols. researchgate.netrsc.org Electrochemical Detector for selective analysis. waters.comwaters.com |
| Detection Limits | Can reach the nanomolar (nmol/L) to picomolar (pM) range, depending on the derivatization reagent and detector used. rsc.orgnih.gov |
This table is interactive. Click on the headers to sort.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile thiols. mdpi.comdss.go.th Given that this compound is a volatile compound, GC-MS is a highly suitable method for its identification and quantification. The mass spectrometer provides detailed structural information, aiding in unequivocal identification, while the gas chromatograph offers high-resolution separation. mdpi.com
To improve the volatility and thermal stability of thiols for GC analysis, derivatization is a common strategy. phenomenex.comtcichemicals.com Silylating reagents, such as N-trimethylsilylimidazole (TMSI) or N,O-Bis(trimethylsilyl)acetamide (BSA), can be used to replace the active hydrogen of the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comtcichemicals.com Another approach involves alkylation, for example, using pentafluorobenzyl bromide (PFBBr), which creates derivatives that are highly responsive to electron capture detectors or negative chemical ionization mass spectrometry. nih.govmdpi.com
The choice of ionization technique in MS can significantly impact sensitivity. While electron ionization (EI) is common, negative ion chemical ionization (NICI) can offer enhanced sensitivity for certain derivatives like the PFB derivatives. nih.gov For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to increase selectivity and lower detection limits. mdpi.comdss.go.th
Table 2: GC-MS Considerations for Volatile Thiol Analysis
| Parameter | Description |
|---|---|
| Column | Capillary columns with non-polar or mid-polar stationary phases (e.g., DB-5) are frequently used. nih.gov |
| Derivatization | Silylation (e.g., with BSA, TMSI) or alkylation (e.g., with PFBBr, ethyl propiolate) can enhance volatility and detection. phenomenex.comtcichemicals.comnih.govmdpi.com |
| Ionization Mode | Electron Ionization (EI) is standard. mdpi.com Negative Ion Chemical Ionization (NICI) can provide higher sensitivity for specific derivatives. nih.gov |
| Detection Mode | Full scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive quantification. mdpi.comdss.go.th |
| Detection Limits | Can be in the nanogram per liter (ng/L) range, especially with derivatization and sensitive MS techniques. nih.gov |
This table is interactive. Click on the headers to sort.
Capillary electrophoresis is an alternative separation technique that offers high efficiency and requires minimal sample volume. capes.gov.brnih.gov For thiol analysis, CE is often coupled with sensitive detection methods like laser-induced fluorescence (LIF) or electrochemical detection. capes.gov.brnih.govnih.gov Similar to HPLC, derivatization with a fluorescent probe is necessary for LIF detection. nih.gov
CE methods have been developed for a range of biologically important thiols, demonstrating the technique's applicability. capes.gov.brnih.govresearchgate.net The separation is based on the differential migration of analytes in an electric field, which can be influenced by factors such as pH and the use of additives in the running buffer. nih.gov While less common than HPLC or GC for routine analysis, CE provides a powerful alternative, especially for complex biological samples or when sample volume is limited. capes.gov.brresearchgate.net The use of microchip-based CE systems further enhances the speed of analysis. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure and functional groups.
NMR spectroscopy is arguably the most powerful tool for determining the complete structure of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.
In the ¹H NMR spectrum of a related compound, 1-phenylbutan-1-one, the aromatic protons typically appear as multiplets in the range of 7-8 ppm. rsc.org For this compound, the proton attached to the sulfur atom (the thiol proton) would be expected to appear as a singlet or triplet, typically in the range of 1-2 ppm for alkyl thiols, although this can be influenced by the phenyl group. rsc.org The protons on the butyl chain would appear at distinct chemical shifts and with specific splitting patterns (e.g., triplets, sextets) due to coupling with adjacent protons, allowing for the complete assignment of the aliphatic portion of the molecule. chemicalbook.com
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the C-S bond would have a characteristic chemical shift. For a similar structure, 1-phenylbutan-1-one, the carbonyl carbon appears around 200 ppm, while the aromatic carbons are observed between 128 and 137 ppm, and the aliphatic carbons are found at lower chemical shifts (13-41 ppm). rsc.org For this compound, the carbon attached to the sulfur would be expected in a different region, and the other carbon signals would be consistent with the proposed structure.
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) Range | Notes |
|---|---|---|
| ¹H NMR | ||
| Aromatic-H | ~7.2 - 7.4 | Multiplet, characteristic of a monosubstituted benzene (B151609) ring. |
| Methine-H (CH-SH) | ~4.0 - 4.5 | Triplet, coupled to the adjacent CH₂ group. |
| Thiol-H (SH) | ~1.2 - 1.8 | Singlet or triplet, its position can be variable and it is exchangeable with D₂O. rsc.org |
| Methylene-H (CH₂) | ~1.4 - 1.9 | Multiplets, complex splitting due to adjacent protons. |
| Methyl-H (CH₃) | ~0.9 | Triplet, coupled to the adjacent CH₂ group. |
| ¹³C NMR | ||
| Aromatic-C | ~125 - 145 | Multiple signals for the different carbons of the phenyl group. |
| Methine-C (CH-SH) | ~45 - 55 | Carbon directly bonded to the sulfur and phenyl group. |
| Methylene-C (CH₂) | ~20 - 40 | Two distinct signals for the two methylene (B1212753) carbons. |
This table is interactive and contains predicted data based on analogous structures. Actual values may vary.
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. mdpi.com For this compound, the most characteristic absorption would be the S-H stretching vibration. This band typically appears in the region of 2550-2600 cm⁻¹. mdpi.comwikipedia.org However, this absorption is often weak. rsc.org Other key absorptions would include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. upi.edu The presence of the phenyl group in this compound will give rise to characteristic UV absorptions. Aromatic systems typically show a strong absorption band around 200-210 nm (the E-band) and a weaker, more structured band between 250-270 nm (the B-band) due to π-π* transitions. upi.eduresearchgate.net The exact position and intensity of these bands can be influenced by the substitution on the benzene ring. upi.edu
Table 4: Key Spectroscopic Features for this compound
| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR | S-H stretch | 2550 - 2600 |
| Aromatic C-H stretch | > 3000 | |
| Aliphatic C-H stretch | < 3000 | |
| Aromatic C=C stretch | ~1450 - 1600 | |
| UV-Vis | π → π* (E-band) | ~200 - 210 |
This table is interactive. Click on the headers to sort.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. bu.edu.eg For this compound, which has a molecular weight of 166.28 g/mol , MS provides critical information for its identification and characterization. bldpharm.com
In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M•+), which is a radical cation. bu.edu.eg The peak corresponding to this ion, the molecular ion peak, confirms the molecular weight of the compound. For this compound, the molecular ion peak would be observed at an m/z of approximately 166.
This high-energy ionization process also induces fragmentation of the molecular ion. The resulting fragment ions are separated by their m/z ratio, producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is predictable and depends on the stability of the resulting cations and neutral radicals. iitd.ac.in
For this compound, several key fragmentation pathways are anticipated:
Alpha-Cleavage: Cleavage of the bond between the first and second carbon atoms of the butyl chain is common, leading to the loss of a propyl radical (•C3H7). This results in a stable, resonance-stabilized ion containing the phenyl and thiol groups at m/z 93.
Benzylic Cleavage: The bond between the phenyl group and the carbon atom bearing the thiol group can break. Cleavage of the C-C bond adjacent to the phenyl group can lead to the formation of a highly stable benzylic carbocation, which may rearrange to the tropylium (B1234903) ion at m/z 91. whitman.edu A peak at m/z 77, corresponding to the phenyl cation (C6H5+), is also a common feature for aromatic compounds. iitd.ac.in
Cleavage of the C-S Bond: The carbon-sulfur bond can rupture, leading to the loss of a sulfhydryl radical (•SH, mass 33). This would produce a fragment ion at m/z 133.
The relative abundance of these fragments helps in confirming the structure of this compound.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description of Neutral Loss |
| 166 | [C10H14S]•+ | Molecular Ion (Parent Peak) |
| 133 | [C10H13]+ | Loss of •SH radical |
| 123 | [C7H7S]+ | Loss of •C3H7 (propyl) radical |
| 91 | [C7H7]+ | Tropylium ion (from rearrangement of benzyl (B1604629) cation) |
| 77 | [C6H5]+ | Phenyl cation |
Electrochemical Detection Techniques for Thiol Quantification
Electrochemical methods offer a sensitive and often simple alternative for the quantification of thiol compounds like this compound. researchgate.netmdpi.com These techniques rely on the redox properties of the thiol group (-SH), which can be oxidized at an electrode surface. nih.gov The resulting current or potential change is proportional to the concentration of the thiol, allowing for precise quantification.
Direct electrochemical oxidation of thiols on bare electrodes (like glassy carbon, gold, or platinum) is possible but often requires a large overpotential, which can lead to a lack of sensitivity and potential interference from other substances in complex samples. researchgate.net
To overcome these limitations, chemically modified electrodes (CMEs) are frequently employed. These electrodes have their surfaces altered with specific materials or molecules that facilitate the electrocatalytic oxidation of thiols at lower potentials and with higher sensitivity. imrpress.com
Key approaches in the electrochemical detection of thiols include:
Amperometry and Voltammetry: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the redox behavior of thiols. imrpress.com In quantitative analysis, a fixed potential is applied (amperometry), and the resulting current is measured. The oxidation peak current in voltammetry is directly related to the thiol concentration. imrpress.com For instance, studies on various thiols have shown that electrodes modified with single-wall carbon nanotubes (SWNTs) can significantly lower the oxidation potential. imrpress.com Further modification with mediators like pyrroloquinoline quinone (PQQ) can enhance the catalytic behavior even more, achieving detection limits in the micromolar (µM) to nanomolar (nM) range. imrpress.com
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): This powerful combination separates the analyte of interest (this compound) from a mixture using HPLC, after which it is quantified by an electrochemical detector. mdpi.com This approach provides high selectivity and sensitivity, as the analyte is isolated before detection, minimizing matrix effects. nih.gov
Table 2: Overview of Electrochemical Techniques for Thiol Quantification
| Technique | Principle | Common Electrode Types | Advantages |
| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. | Glassy Carbon, Gold, Platinum, Carbon Paste, Modified Electrodes. researchgate.net | Provides information on redox processes and reaction mechanisms. mdpi.com |
| Amperometry | Measures the current at a constant applied potential. | Modified Electrodes (e.g., SWNT, PQQ). imrpress.com | High sensitivity, rapid response time, suitable for flow systems (like HPLC). nih.govimrpress.com |
| Differential Pulse Voltammetry (DPV) | Superimposes pulses of fixed magnitude on a linear potential ramp. | Hanging Mercury Drop Electrode (HMDE), Modified Carbon Electrodes. | Excellent sensitivity and lower detection limits compared to CV due to minimization of background current. mdpi.com |
| HPLC with Electrochemical Detection (HPLC-ED) | Couples chromatographic separation with electrochemical quantification. | Flow-through cells with glassy carbon or gold working electrodes. mdpi.com | High selectivity and sensitivity; capable of analyzing complex mixtures. mdpi.comnih.gov |
Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization of the thiol group can significantly enhance its detectability in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.comlibretexts.org
The primary goals of derivatizing thiols are:
To Improve Volatility and Thermal Stability: For GC analysis, converting the polar thiol group into a less polar, more volatile derivative prevents peak tailing and improves chromatographic resolution.
To Enhance Detector Response: Introducing a chromophore or fluorophore allows for highly sensitive UV-Visible or fluorescence detection in HPLC. tandfonline.com Introducing halogenated groups enhances the response of an electron capture detector (ECD) in GC. libretexts.org
To Increase Specificity: Selective derivatizing agents react specifically with the thiol group, reducing interference from other compounds in the sample matrix. rsc.org
Several classes of reagents are effective for thiol derivatization:
Alkylating Agents: Reagents like pentafluorobenzyl bromide (PFB-Br) react with the thiol to form a stable thioether. The resulting PFB derivative is highly responsive to an ECD, enabling trace-level quantification by GC-ECD. mdpi.comlibretexts.org
Maleimide-Based Reagents: Maleimides react selectively with thiols via a Michael addition reaction. Reagents such as N-(1-pyrenyl)maleimide introduce a highly fluorescent pyrene (B120774) group, allowing for sensitive detection by HPLC with fluorescence detection. nih.gov
Charge-Tagging Reagents: For mass spectrometry, derivatization with a permanently charged tag can improve ionization efficiency and thus detection sensitivity in electrospray ionization (ESI-MS). rsc.orgnih.gov For example, quaternary ammonium (B1175870) tags containing a maleimide (B117702) group can selectively label thiols and significantly boost their signal intensity. nih.gov
The choice of derivatization strategy depends on the analytical technique being used and the required sensitivity.
Table 3: Common Derivatization Reagents for Thiols
| Reagent Class | Example Reagent | Target Functional Group | Analytical Technique | Purpose |
| Halogenated Alkylating Agents | Pentafluorobenzyl bromide (PFB-Br) | -SH | GC-ECD, GC-MS | Increases volatility and provides high ECD response. mdpi.comlibretexts.org |
| Fluorescent Labeling Agents | N-(1-pyrenyl)maleimide | -SH | HPLC-Fluorescence | Introduces a highly fluorescent tag for sensitive detection. nih.gov |
| UV-Absorbing Agents | 2,4-Dinitrofluorobenzene (DNFB) | -SH, -NH2 | HPLC-UV | Adds a strong chromophore for UV detection. libretexts.org |
| Charge-Tagging Agents | 1-[3-(4-maleimidylphenoxy)propyl]trimethylammonium bromide (MPPTAB) | -SH | LC-MS/MS | Adds a permanent positive charge to enhance ESI ionization efficiency. nih.gov |
| Silylation Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -SH, -OH, -NH2 | GC-MS | Increases volatility and thermal stability for GC analysis. |
Future Research Directions and Unexplored Avenues for 1 Phenylbutane 1 Thiol
Development of Novel Stereoselective Synthetic Pathways
The presence of a stereocenter in 1-Phenylbutane-1-thiol makes the development of enantiomerically pure synthetic routes a paramount objective. Future research will likely move beyond classical resolution techniques towards more elegant and efficient asymmetric syntheses. beilstein-journals.orgnih.gov The asymmetric synthesis of chiral tertiary thiols, for instance, remains a significant challenge due to factors like the instability of thioketone precursors. beilstein-journals.org
Key future directions include:
Catalytic Asymmetric Addition: Exploring novel chiral catalysts, such as chiral phosphoric acids or metal complexes, for the enantioselective addition of a thiol source to a suitable prochiral precursor. rsc.orgacs.org The development of methods for the stereoselective synthesis of related structures, like sulfinyl compounds, often relies on the use of chiral auxiliaries or diastereoselective oxidation, which could be adapted. nih.govacs.org
Enzymatic Methods: Leveraging enzymes for the kinetic resolution of racemic this compound or for the stereoselective synthesis from a prochiral substrate. ias.ac.in Biocatalysis in continuous flow systems, for example, has proven effective for producing chiral active pharmaceutical ingredients and could be a promising avenue. nih.govresearchgate.net
Stereospecific Substitutions: Investigating stereospecific nucleophilic substitution reactions on chiral precursors. beilstein-journals.org For example, methods developed for the stereoselective synthesis of β-glycosyl thiols via SN2 substitution could inspire new pathways. acs.orgacs.org
A comparison of potential stereoselective approaches is presented in Table 1.
| Synthetic Approach | Potential Advantages | Key Research Challenges | Relevant Precursors for this compound |
| Catalytic Asymmetric Synthesis | High atom economy, potential for high enantiomeric excess (ee). | Catalyst design, optimization of reaction conditions, substrate scope. | Phenyl butenyl sulfide (B99878), 1-phenylbut-1-ene |
| Enzymatic Resolution/Synthesis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate specificity, process optimization. | Racemic this compound, 1-Phenylbutan-1-one |
| Chiral Auxiliary-Based Synthesis | Well-established, predictable stereochemical outcomes. | Stoichiometric use of chiral material, multiple synthetic steps (attachment/removal). | Chiral alcohols or amines to form chiral esters/amides |
| Stereospecific Substitution | Direct installation of the thiol group with controlled stereochemistry. | Availability of enantiopure starting materials, potential for side reactions. | Enantiopure 1-phenylbutyl halides or sulfonates |
Table 1: Comparison of Future Stereoselective Synthetic Strategies for this compound. This table outlines the potential benefits and challenges of different advanced synthetic methods.
Exploration of Advanced Catalytic Systems
Modern catalysis offers a vast toolkit to enhance the synthesis and functionalization of thiols. For this compound, future research should focus on adopting advanced catalytic systems to improve efficiency, selectivity, and sustainability.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-S bond formation. beilstein-journals.orgresearchgate.net Systems using catalysts like Eosin Y, Ruthenium complexes, or even heterogeneous catalysts like TiO₂ and ZnIn₂S₄ can initiate thiol-ene and thiol-yne reactions under mild, metal-free conditions. mdpi.comnih.gov Exploring the photocatalytic hydrothiolation of precursors like 1-phenylbutene could provide a green and efficient route to this compound. mdpi.com
Advanced Transition Metal Catalysis: Rhodium-based catalysts with N-heterocyclic carbene (NHC) ligands have shown high selectivity in the hydrothiolation of alkynes. acs.orgresearchgate.net Adapting such systems for the synthesis of this compound could offer precise control over regioselectivity. nih.govrsc.org Furthermore, magnetically recoverable nanocatalysts offer a sustainable approach by simplifying catalyst separation and recycling, a strategy that has been applied to the synthesis of various organosulfur compounds. bohrium.comjsynthchem.com
Table 2 summarizes promising catalytic systems for future investigation.
| Catalytic System | Reaction Type | Potential Advantages | Catalyst Examples |
| Visible-Light Photoredox Catalysis | Hydrothiolation, Thiol-Ene Coupling | Metal-free options, mild conditions, green energy source. | Eosin Y, [Ru(bpy)₃]Cl₂, TiO₂ |
| Rhodium-NHC Catalysis | Hydrothiolation | High selectivity (e.g., Markovnikov vs. anti-Markovnikov), atom economy. | Rh(N-O)(IPr)(CO) |
| Magnetically Recoverable Nanocatalysts | Oxidation, Cross-Coupling | Easy catalyst recovery and reuse, enhanced sustainability. | Fe₃O₄@SiO₂-Glycerol-SA, CuI on magnetic nanoparticles |
Table 2: Advanced Catalytic Systems for the Synthesis and Modification of this compound. This table highlights modern catalytic methods that could revolutionize the production and application of the target compound.
Integration with Flow Chemistry and Sustainable Methodologies
The shift towards greener and more efficient chemical manufacturing necessitates the integration of modern process technologies.
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and potential for automation. mdpi.comacs.org The application of flow chemistry to the stereoselective synthesis of chiral molecules is a rapidly growing field. nih.govresearchgate.netprimescholars.com Future work should aim to develop a continuous flow process for the synthesis of enantiopure this compound, potentially integrating chiral catalytic reactors. acs.org
Sustainable Synthetic Methods: Beyond flow chemistry, other green methodologies warrant exploration. Electrochemical synthesis provides an alternative to conventional reagents for driving reactions, and recent advances have enabled the efficient production of organosulfur compounds. nih.govsciety.orgresearchgate.net Mechanochemistry, using ball-milling to conduct solvent-free reactions, is another green tool that has been successfully applied to the synthesis of organosulfur heterocycles and could be adapted for reactions involving this compound. acs.org
Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources.
DFT Calculations for Reactivity and Properties: Density Functional Theory (DFT) can be employed to model the reactivity of this compound in various reactions, such as its addition to electrophiles. nih.govmdpi.comresearchgate.net DFT is also effective for calculating key properties like pKa, which is crucial for understanding its behavior in different chemical environments. wayne.edufigshare.com Such calculations can elucidate reaction mechanisms, for instance by modeling transition states in hydrothiolation reactions, and predict stereochemical outcomes. rsc.orgrsc.org
Predictive Modeling for Material Science: Computational models can be developed to predict how this compound will behave when incorporated into larger systems. For example, automated computational screening can assess its reactivity with various functional groups, guiding its use in covalent drug design or materials science. nih.govacs.org Modeling its interaction with surfaces, such as gold, can predict the structure and stability of self-assembled monolayers (SAMs). rsc.org
| Computational Method | Application Area | Predicted Properties/Outcomes | Example Functionals/Models |
| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Transition state energies, reaction barriers, pKa values, electronic structure. | B3LYP, M06-2X, ωB97XD |
| Molecular Dynamics (MD) | Self-Assembly & Intermolecular Interactions | Conformation of SAMs on surfaces, solvent effects, binding affinities. | Classical Force Fields (e.g., AMBER, CHARMM) |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlation of molecular descriptors with biological activity or material properties. | Regression models, Machine Learning algorithms |
Table 3: Computational Approaches for the Study of this compound. This table details how different computational tools can be applied to predict the behavior and guide the application of the compound.
Functionalization of Nanomaterials with this compound
The strong affinity of the thiol group for noble metal surfaces makes this compound an excellent candidate for the surface functionalization of nanomaterials. nanopartz.comulb.ac.be
Gold Nanoparticles (AuNPs): Grafting this compound onto AuNPs can be used to create tailored nanomaterials. The phenyl group and butyl chain will influence the packing and properties of the resulting organic layer. Future research could explore how the chirality of this compound translates to chiral plasmonic properties in the AuNPs. The functionalization can be achieved through various methods, including simple immersion or more advanced photochemical techniques. nanopartz.com The self-segregation of different ligands on the nanoparticle surface can lead to complex, long-range ordered structures. rsc.org
Magnetic Nanoparticles (MNPs): Thiol-functionalized magnetic nanoparticles are of great interest for applications in catalysis, separation, and biomedicine. jsynthchem.commdpi.comrsc.orgresearchgate.netacs.orgd-nb.info this compound could be grafted onto silica-coated MNPs to create a hydrophobic, aromatic surface layer. d-nb.info These functionalized MNPs could be investigated as recyclable supports for catalysts or as agents for the selective separation of biomolecules or organic pollutants. The synthetic approach often involves silanization to introduce thiol groups, which then serve as a platform for further modifications. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenylbutane-1-thiol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1-phenylbutan-1-ol derivatives using thiolating agents (e.g., thiourea or H2S under acidic conditions). Reaction optimization may involve adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios. Catalysts like Al2O3 or phase-transfer agents can improve yield . Purification via fractional distillation or column chromatography is recommended to isolate the thiol from byproducts such as disulfides .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential impurities?
- Methodological Answer :
- <sup>1</sup>H NMR : The thiol proton (-SH) typically appears as a broad singlet at δ 1.5–2.5 ppm, but may be absent due to exchange broadening. Integration of aromatic protons (δ 7.2–7.5 ppm) and methyl/methylene groups confirms structure .
- IR Spectroscopy : The S-H stretch appears as a weak band near 2550 cm<sup>-1</sup>. Aromatic C-H stretches (3050 cm<sup>-1</sup>) and C-S vibrations (600–700 cm<sup>-1</sup>) are diagnostic .
- Mass Spectrometry : Molecular ion peaks at m/z 166 (M<sup>+</sup>) and fragmentation patterns (e.g., loss of -SH group) aid identification. Impurities like oxidation products (e.g., disulfides) require LC-MS analysis for resolution .
Q. How can researchers mitigate challenges in handling this compound due to its volatility and odor?
- Methodological Answer : Use sealed reaction systems (e.g., Schlenk lines) under inert gas (N2/Ar) to minimize thiol oxidation. Work in fume hoods with activated carbon filters to control odor. Storage in amber vials with stabilizers (e.g., BHT) at 4°C reduces degradation. Safety protocols should align with OSHA guidelines for thiol handling .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are most effective?
- Methodological Answer : Asymmetric synthesis via kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) using chiral catalysts. For example:
- Organocatalysts : Thiourea-based catalysts (e.g., Takemoto’s catalyst) can induce enantioselectivity in thiol-ene reactions .
- Metal Complexes : Chiral Ru or Rh complexes (e.g., BINAP-Ru) enable asymmetric hydrogenation of prochiral ketone precursors. Enantiomeric excess (ee) >90% has been reported for analogous thiols under optimized conditions .
Q. How do steric and electronic effects influence the thiol group's reactivity in this compound during nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky phenyl group at C1 hinders nucleophilic attack at the adjacent carbon, favoring SN1 mechanisms in polar solvents (e.g., H2O/acetone) due to carbocation stabilization .
- Electronic Effects : Electron-withdrawing substituents on the phenyl ring (e.g., -NO2) increase carbocation stability, accelerating substitution. Computational studies (DFT) show a correlation between Hammett σ values and reaction rates .
Q. How can computational modeling predict the interaction of this compound with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to cysteine-rich targets (e.g., glutathione reductase). Parameters include grid box size (20 Å<sup>3</sup>) centered on active-site cysteines and Lamarckian genetic algorithms for conformational sampling .
- QSAR Studies : Develop models using descriptors like logP, polar surface area, and H-bond donor count to predict antimicrobial activity. Validation via leave-one-out cross-correlation (R<sup>2</sup> >0.8) ensures reliability .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate MIC values against reference strains (e.g., S. aureus ATCC 25923) using CLSI guidelines. Control for variables like inoculum size and growth medium .
- Metabolomic Profiling : LC-MS/MS can identify microbial degradation products (e.g., sulfonic acids) that may confound activity results. Normalize data to cell viability assays (e.g., MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
